molecular formula C22H26ClN3O2S B2589276 N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride CAS No. 1322227-35-9

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride

Cat. No.: B2589276
CAS No.: 1322227-35-9
M. Wt: 431.98
InChI Key: LKBNVUHEUYZJTB-IERUDJENSA-N
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Description

N-(3-(Dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride (CAS: 1052530-89-8) is a hydrochloride salt with the molecular formula C21H23ClN4O2S2 and a molecular weight of 463.0 g/mol . Its structure features:

  • A 4-methoxybenzo[d]thiazole moiety, which contributes to aromatic stacking interactions.
  • A cinnamamide backbone, enabling π-π interactions and structural rigidity.
  • A 3-(dimethylamino)propyl side chain, enhancing solubility in polar solvents due to its tertiary amine group.
  • A hydrochloride counterion, improving stability and crystallinity.

Properties

IUPAC Name

(E)-N-[3-(dimethylamino)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S.ClH/c1-24(2)15-8-16-25(20(26)14-13-17-9-5-4-6-10-17)22-23-21-18(27-3)11-7-12-19(21)28-22;/h4-7,9-14H,8,15-16H2,1-3H3;1H/b14-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBNVUHEUYZJTB-IERUDJENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride is a complex organic compound with potential therapeutic applications. Its unique structural features, including a dimethylamino group and a benzo[d]thiazole moiety, suggest significant biological activity, particularly in the fields of antimicrobial and anti-inflammatory research.

Chemical Structure and Properties

The molecular formula of this compound is C19H26ClN5O2SC_{19}H_{26}ClN_{5}O_{2}S, with a molecular weight of approximately 423.96g/mol423.96\,g/mol. The structural components contribute to its solubility and interaction with biological targets.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria can provide insights into its effectiveness:

Compound Bacterial Strain MIC (µM)
This compoundS. aureus25.9
This compoundMRSA12.9

These results suggest that the compound not only inhibits bacterial growth but may also possess bactericidal properties, as indicated by the minimum bactericidal concentration (MBC) being equal to the MIC values .

Anti-inflammatory Potential

The compound has shown promising anti-inflammatory effects, particularly in inhibiting the activation of NF-κB, a key transcription factor involved in inflammatory responses. In vitro studies have demonstrated that certain derivatives of cinnamic acid, similar to this compound, can significantly reduce NF-κB activation by approximately 9% compared to controls . This finding highlights the potential for developing anti-inflammatory therapies based on this compound's structure.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Deubiquitylating Enzymes : The compound may act as an inhibitor of deubiquitylating enzymes (DUBs), which are crucial for regulating protein degradation pathways and cellular signaling.
  • STING Pathway Modulation : Similar compounds have been identified as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a vital role in immune response modulation.
  • Structural Interactions : The unique combination of functional groups allows for diverse interactions with biological targets, enhancing its pharmacological profile.

Case Studies

A study conducted on structural analogs revealed that compounds with similar thiazole and methoxybenzene groups exhibited varying degrees of antimicrobial and anti-inflammatory activities. For instance, compounds featuring electron-withdrawing groups showed enhanced activity against MRSA strains .

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of structural elements:

  • Dimethylamino group : Enhances solubility and may influence pharmacological profiles.
  • Cinnamide backbone : Known for various biological activities, including anti-inflammatory and anticancer effects.
  • Benzo[d]thiazole moiety : Associated with antimicrobial and anticancer properties.

The molecular formula is C19H26ClN5O2SC_{19}H_{26}ClN_{5}O_{2}S with a molecular weight of approximately 423.96g/mol423.96\,g/mol.

Cancer Research

N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cinnamamide hydrochloride has shown promise as an anticancer agent. Preliminary studies indicate that it may inhibit deubiquitylating enzymes, which are crucial in regulating protein degradation and cellular signaling pathways involved in cancer progression.

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. For instance, cinnamic acid derivatives have been reported to exhibit efficacy against various strains of bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The potential of this compound in this domain is under investigation.

Immune Modulation

Research indicates that compounds similar to this one may act as agonists of the STING (Stimulator of Interferon Genes) pathway, which plays a critical role in immune response modulation. This suggests potential applications in immunotherapy and vaccine development.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against cancer .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of cinnamic acid exhibited strong antibacterial activity against multi-drug resistant strains. The structural similarities between these derivatives and this compound suggest that it may possess comparable antimicrobial properties .

Comparison with Similar Compounds

Thiazole-Based Cinnamamides

describes N-(thiazol-2-yl)cinnamamides with varying substituents. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%) Key Structural Differences
Target Compound C21H23ClN4O2S2 463.0 4-methoxybenzo[d]thiazole Not reported Not reported Hydrochloride salt, dimethylamino propyl chain
N-(5-Bromo-thiazol-2-yl)cinnamamide (5) C12H9BrN2OS 301.2 5-bromo-thiazole 238–243 65 Lacks methoxy and dimethylamino groups
N-(5-Methyl-thiazol-2-yl)cinnamamide (6) C13H12N2OS 244.3 5-methyl-thiazole 220–221 70 Simpler alkyl substitution
N-[4-(4-Bromo-phenyl)thiazol-2-yl]cinnamamide (13) C18H13BrN2OS 397.3 4-(4-bromophenyl)-thiazole 224–232 68 Bulkier aryl substitution

Key Observations :

  • The target compound’s hydrochloride salt and dimethylamino propyl chain distinguish it from simpler thiazole-based analogs, likely enhancing aqueous solubility .
  • Methoxy groups on the benzo[d]thiazole ring may improve metabolic stability compared to bromo or methyl substituents .

Quinoline and Benzamide Derivatives

and highlight compounds with amide linkages but divergent cores:

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Core Structure Functional Groups
Target Compound C21H23ClN4O2S2 463.0 Benzo[d]thiazole Methoxy, dimethylamino propyl, HCl
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl (SzR-105) C15H20ClN3O2 309.8 Quinoline Hydroxy, dimethylamino propyl, HCl
(Z)-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide (3612) C18H20N2O3 312.4 Cinnamamide Hydroxy, methoxy, thienyl

Key Observations :

  • The quinoline core in SzR-105 lacks the thiazole ring but retains the dimethylamino propyl chain, suggesting divergent binding profiles .
  • Compound 3612 shares the cinnamamide backbone but incorporates a thienyl group, which may alter electronic properties compared to the target’s methoxybenzo[d]thiazole .

Q & A

Q. What role does the dimethylamino group play in membrane permeability?

  • Methodology :
  • PAMPA Assay : Measure passive diffusion across artificial lipid membranes. Compare permeability with analogs lacking the dimethylamino moiety.
  • LogD Measurement : Determine octanol/water distribution coefficients at pH 7.4 to assess hydrophilicity .

Q. Can the methoxybenzothiazole moiety be modified to enhance target selectivity?

  • Methodology :
  • SAR Studies : Synthesize analogs with substituents (e.g., -Cl, -CF₃) at the 4-position of the benzothiazole. Test in kinase panel assays (e.g., Eurofins KinaseProfiler) to identify selectivity trends .

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